molecular formula C10H5BrFNO2 B14895555 4-Bromo-6-fluoroquinoline-3-carboxylic acid

4-Bromo-6-fluoroquinoline-3-carboxylic acid

Cat. No.: B14895555
M. Wt: 270.05 g/mol
InChI Key: RRFXIZZPNFBEDE-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: The fluorine atom is introduced at the 6-position using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or acetic anhydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-fluoroquinoline-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with DNA replication. The presence of bromine and fluorine atoms can enhance its binding affinity to molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-3-carboxylic acid
  • 7-Fluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid
  • 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid

Uniqueness

4-Bromo-6-fluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

4-bromo-6-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15)

InChI Key

RRFXIZZPNFBEDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Br)C(=O)O

Origin of Product

United States

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